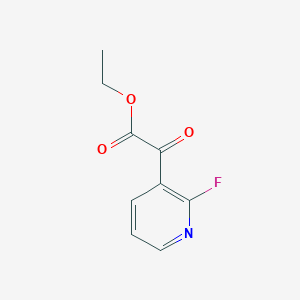

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-fluoropyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-2-14-9(13)7(12)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSOHOMXMPVURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate, typically involves nucleophilic substitution reactions. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalytic systems and optimized reaction parameters can improve yields and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position of the pyridine ring participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect, which activates the ring for attack by nucleophiles such as amines, alkoxides, or thiols.

The regioselectivity of substitution is influenced by the fluorine atom’s ortho-directing effect, as demonstrated in studies of similar pyridine derivatives .

Ester Hydrolysis and Decarboxylation

The α-keto ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, which can further decarboxylate to yield pyridinyl ketones.

Decarboxylation is catalyzed by transition metals, with copper(II) acetate showing high efficiency in forming acetylpyridine derivatives .

Reduction of the Oxo Group

The α-keto group is reduced to a hydroxyl or methylene group using agents like NaBH₄ or BH₃·THF.

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | Ethyl 2-(2-fluoropyridin-3-yl)-2-hydroxyacetate | 68% | |

| BH₃·THF | THF, 25°C, 3h | Ethyl 2-(2-fluoropyridin-3-yl)acetate | 81% |

Stereoselective reductions have been reported using chiral catalysts, though yields remain moderate (50–60%) .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when paired with boronic acids.

The fluorine atom enhances the stability of intermediates during cross-coupling, as observed in mechanistic studies .

Cyclization Reactions

The α-keto ester moiety facilitates cyclization with amines or hydrazines to form heterocycles like pyrazoles or oxazoles.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 6h | 3-(2-Fluoropyridin-3-yl)-1H-pyrazole-5-carboxylate | 74% | |

| Aniline | AcOH, 100°C, 8h | 2-(2-Fluoropyridin-3-yl)-4-phenyloxazole | 61% |

These reactions exploit the electrophilic character of the keto group, as confirmed by computational studies .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate has shown promise in drug development, particularly as an intermediate in synthesizing pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural characteristics allow it to interact with biological targets effectively.

Case Study:

Recent research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor proliferation. For instance, studies have demonstrated its efficacy against non-small cell lung cancer (NSCLC) cell lines, where it acts as a selective cytotoxin .

The compound is being explored for its potential biological activities, including:

- Enzyme Inhibition: this compound may inhibit enzymes critical for metabolic pathways, impacting cellular functions.

- Receptor Modulation: It has the potential to act as an agonist or antagonist at various receptors, influencing physiological responses.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits significant antimicrobial activity against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects in medicinal and agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Ethyl 2-(6-Chloropyridin-3-yl)-2-oxoacetate

- Structure : Chlorine substituent at pyridine C6.

- Molecular Formula: C₉H₈ClNO₃ (MW: 213.62 g/mol).

- Synthesis : Prepared via Grignard reaction in THF using isopropylmagnesium chloride .

- Higher molecular weight compared to the fluoro analog (C₉H₈FNO₃, MW: 197.16 g/mol).

Ethyl 2-(2-Chloropyridin-3-yl)-2-oxoacetate

- Structure : Chlorine substituent at pyridine C2.

- Molecular Formula: C₉H₈ClNO₃ (MW: 213.62 g/mol).

- Synthesis : Similar to the 6-chloro derivative, but positional isomerism affects electronic distribution .

- Key Differences :

- The C2-Cl substituent may sterically hinder reactions at the adjacent oxoacetate group compared to the C2-F analog.

Ethyl 2-(2-Chloro-6-Methoxypyridin-3-yl)-2-oxoacetate

Heterocyclic Variants

Indole-Based Analogs

- Example : Ethyl 2-(4-Fluoro-1H-indol-3-yl)-2-oxoacetate (CAS 199603-85-5).

- Structure : Fluorine at indole C4, oxoacetate at C3.

- Synthesis : Uses AlCl₃-mediated Friedel-Crafts acylation .

- Lower yields (48%) compared to pyridine-based syntheses .

Thiazole-Based Analogs

- Example: Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate.

- Structure: Thiazole ring with amino and oxoacetate groups.

- Key Differences :

- Thiazole’s sulfur atom introduces distinct electronic properties and metabolic pathways.

Phenyl and Hybrid Derivatives

Ethyl 2-(4-Chloro-3-Fluorophenylamino)-2-Oxoacetate

Key Findings and Implications

- Electronic Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the pyridine ring, improving reactivity in electrophilic substitutions compared to chloro or methoxy analogs .

- Synthetic Flexibility : Ethyl 2-chloro-2-oxoacetate is a versatile reagent for synthesizing diverse oxoacetate esters, enabling rapid structural diversification .

Biological Activity

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molar Mass : 197.16 g/mol

- Functional Groups : Contains a pyridine ring with a fluorine substitution at the 2-position and an ethyl ester group attached to an α-keto functional group.

The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets and enhancing its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom is known to enhance binding affinity to specific proteins, which may modulate various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in cancer cell proliferation and other diseases.

- Receptor Modulation : The compound may interact with receptors that play critical roles in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer cells .

Antimicrobial Properties

Some derivatives of pyridine compounds have shown effectiveness against bacterial strains, suggesting that this compound may also possess antimicrobial activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Potential for enzyme inhibition |

| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | Anticancer | Effective against human breast cancer cells |

| Ethyl 2-(4-fluoropyridin-2-YL)-2-oxoacetate | Antimicrobial | Efficacy against specific bacterial strains |

| Ethyl 3-(pyridin-4-yl)propanoate | Varies | Different ester functionality may alter activity |

Case Studies

- Anticancer Efficacy : A study focusing on a ligand derived from ethyl 2-(4-(5,9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio)thiophen-2-yl)-2-oxoacetate demonstrated significant anticancer activity against MCF7 breast cancer cells. The mechanism was linked to the compound's ability to inhibit specific protein interactions involved in cell proliferation .

- Antimicrobial Action : Research on pyridine derivatives has indicated that these compounds can effectively target bacterial strains such as Staphylococcus aureus. Further studies are needed to confirm the specific efficacy of this compound against these pathogens .

Q & A

Q. What are the most reliable synthetic routes for preparing ethyl 2-(2-fluoropyridin-3-yl)-2-oxoacetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol may involve:

Reacting 2-fluoropyridin-3-amine with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by room-temperature stirring .

Workup includes washing with aqueous K₂CO₃ to remove acidic byproducts and drying over Na₂SO₄.

Key Optimization Parameters:

- Temperature Control: Maintaining 0°C during reagent addition minimizes side reactions.

- Solvent Selection: DCM or ethyl acetate/hexane mixtures improve solubility and yield .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product as a pale-yellow oil or solid .

Example Reaction Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DCM, 0°C → RT, 6 h | 78.6% | |

| 2 | K₂CO₃ wash, Na₂SO₄ drying | - |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., fluoropyridyl proton signals at δ 7.8–8.5 ppm) .

- LC-MS: Validates molecular weight (e.g., [M+H⁺] = 228.05 for C₉H₈FNO₃) .

- X-ray Crystallography: SHELX software refines crystal structures, with typical R factors < 0.05 for high-resolution data .

Data Interpretation Tip:

Unexpected signals in NMR may indicate tautomerism (e.g., keto-enol equilibrium) or impurities from incomplete fluorination .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles are mandatory to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- First Aid:

- Skin Contact: Wash with soap/water; seek medical attention for irritation .

- Inhalation: Move to fresh air; administer oxygen if needed .

- Waste Disposal: Neutralize with sand or vermiculite before incineration .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluoropyridyl derivatives like this compound?

Methodological Answer: SHELXL refines high-resolution data to determine bond lengths/angles and fluoropyridyl ring conformation. For example:

- Key Parameters: C-F bond length ≈ 1.34 Å; dihedral angles between pyridyl and oxoacetate groups indicate planarity .

- Twinned Data: SHELXPRO processes twinned crystals via HKLF5 format, improving reliability for chiral centers .

Case Study:

A related thiochromen-2-yl derivative (R factor = 0.044) confirmed sulfanyl-acetate geometry using SHELXE .

Q. How should researchers address contradictory NMR data, such as unexpected splitting or missing signals?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize rotamers or tautomers .

- Impurity Analysis: LC-MS with APCI+ ionization detects chlorinated byproducts (e.g., m/z = 245 for Cl/F-substituted analogs) .

- DFT Calculations: Predict chemical shifts (e.g., Gaussian09) to compare with experimental data .

Q. What reaction mechanisms explain the formation of this compound in nucleophilic substitutions?

Methodological Answer:

- Step 1: Ethyl 2-chloro-2-oxoacetate reacts with 2-fluoropyridin-3-amine via nucleophilic acyl substitution, releasing HCl .

- Step 2: Triethylamine (TEA) scavenges HCl, shifting equilibrium toward product formation .

- Side Reactions: Competing pathways (e.g., N- vs. O-alkylation) are minimized by steric hindrance from the fluoropyridyl group .

Mechanistic Insight:

Density functional theory (DFT) studies on similar glyoxylates show transition-state stabilization via hydrogen bonding with polar solvents .

Q. What biological or pharmacological applications are emerging for fluoropyridyl oxoacetates?

Methodological Answer:

- Antiviral Probes: Analogous chlorophenyl derivatives inhibit HIV entry by targeting CD4-binding sites .

- Anticoagulant Impurities: Ethyl 2-(5-methylpyridin-2-ylamino)-2-oxoacetate is a synthetic intermediate for edoxaban, an oral anticoagulant .

- Structure-Activity Relationship (SAR): Fluorine enhances metabolic stability and membrane permeability in vivo .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.